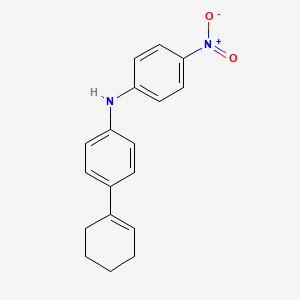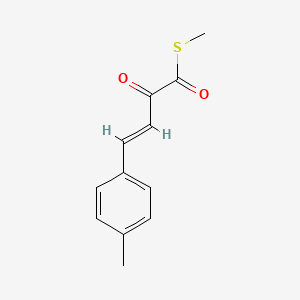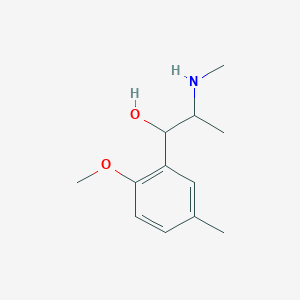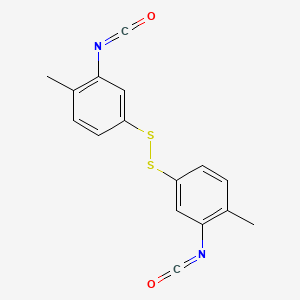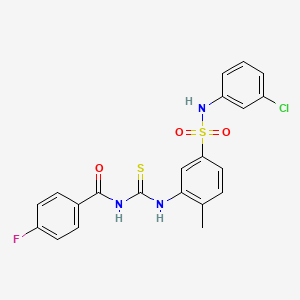
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé présente une structure unique qui comprend un groupe sulfamoyle, un groupe carbamothioyle et un fragment fluorobenzamide, ce qui en fait un sujet d'intérêt pour la recherche scientifique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de condensation, où les matières premières subissent une série de transformations pour former le composé souhaité. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme le palladium ou le cuivre pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. L'utilisation de techniques avancées telles que la synthèse assistée par micro-ondes et le criblage à haut débit peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les halogènes (chlore, brome), les nucléophiles (amines, thiols) et les agents oxydants/réducteurs. Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à la formation de divers dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, y compris le développement de médicaments et les études pharmacologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, et dans la production de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-((5-(N-(3-Chlorophenyl)sulfamoyl)-2-methylphenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide comprennent :
- Acétamide, N-(3-chlorophényl)-
- N-(5-{[(2S)-4-amino-2-(3-chlorophényl)butanoyl]amino}-1H-indazol-3-yl)benzamide
Unicité
L'unicité de N-((5-(N-(3-chlorophényl)sulfamoyl)-2-méthylphényl)carbamothioyl)-4-fluorobenzamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles, offrant des avantages potentiels par rapport aux composés similaires en termes de réactivité, de stabilité et d'activité biologique.
Propriétés
Formule moléculaire |
C21H17ClFN3O3S2 |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
N-[[5-[(3-chlorophenyl)sulfamoyl]-2-methylphenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C21H17ClFN3O3S2/c1-13-5-10-18(31(28,29)26-17-4-2-3-15(22)11-17)12-19(13)24-21(30)25-20(27)14-6-8-16(23)9-7-14/h2-12,26H,1H3,(H2,24,25,27,30) |
Clé InChI |
PJOHBCIGDMAFIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
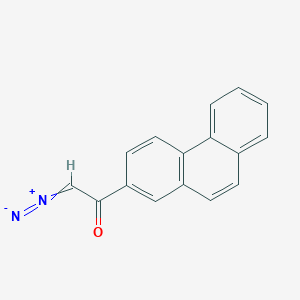
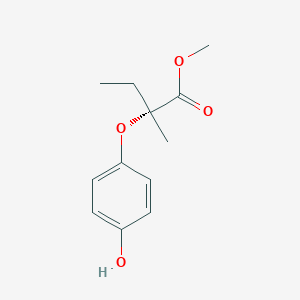
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
